Cas no 100296-21-7 (L-Serine,L-alanyl-(4R)-4-hydroxy-L-ornithyl-, cyclic13,33-(4,4'-dihydroxy[1,1'-biphenyl]-3,3'-diyl) deriv., (3R)- (9CI))

L-Serine,L-alanyl-(4R)-4-hydroxy-L-ornithyl-, cyclic13,33-(4,4'-dihydroxy[1,1'-biphenyl]-3,3'-diyl) deriv., (3R)- (9CI) structure
100296-21-7 structure
Productnaam:L-Serine,L-alanyl-(4R)-4-hydroxy-L-ornithyl-, cyclic13,33-(4,4'-dihydroxy[1,1'-biphenyl]-3,3'-diyl) deriv., (3R)- (9CI)
CAS-nummer:100296-21-7
MF:C23H28N4O8
MW:488.490426063538
CID:192090
PubChem ID:127508

L-Serine,L-alanyl-(4R)-4-hydroxy-L-ornithyl-, cyclic13,33-(4,4'-dihydroxy[1,1'-biphenyl]-3,3'-diyl) deriv., (3R)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-Serine,L-alanyl-(4R)-4-hydroxy-L-ornithyl-, cyclic13,33-(4,4'-dihydroxy[1,1'-biphenyl]-3,3'-diyl) deriv., (3R)- (9CI)
    • biphenomycin A
    • LL AF283alpha
    • (7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.1~2,6~]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid
    • 9,12-Diazatricyclo(14.3.1.12,6)heneicosa-1(20),2,4,6(21),16,18-hexaene-8-carboxylic acid, 14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-
    • LL-AF283alpha
    • 100296-21-7
    • DTXSID00905329
    • 14-Amino-11-(3-amino-2-hydroxypropyl)-5,7,10,13,17-pentahydroxy-9,12-diazatricyclo[14.3.1.1~2,6~]henicosa-1(20),2(21),3,5,9,12,16,18-octaene-8-carboxylic acid
    • 14-Amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid
    • (7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid
    • Inchi: InChI=1S/C23H28N4O8/c24-9-13(28)8-16-22(33)27-19(23(34)35)20(31)14-6-11(2-4-18(14)30)10-1-3-17(29)12(5-10)7-15(25)21(32)26-16/h1-6,13,15-16,19-20,28-31H,7-9,24-25H2,(H,26,32)(H,27,33)(H,34,35)/t13-,15+,16+,19+,20-/m1/s1
    • InChI-sleutel: WLDNIJQYEWSPFC-FUCXWFLUSA-N
    • LACHT: NC[C@@H](C[C@@H]1NC(=O)[C@@H](N)CC2=C(C=CC(=C2)C2C=CC(O)=C(C=2)[C@@H](O)[C@@H](C(=O)O)NC1=O)O)O

Berekende eigenschappen

  • Exacte massa: 488.190714g/mol
  • Monoisotopische massa: 488.190714g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 4
  • Complexiteit: 770
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Moleculair gewicht: 488.5g/mol
  • XLogP3: -3.5
  • Topologisch pooloppervlak: 229Ų
Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.